Amyloid Beta Binding Affinity: Ki Comparison for Neurodegenerative Target Engagement
In a radioligand displacement assay, 4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibited a Ki of 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1-40) [1]. This value places it in the low nanomolar affinity range characteristic of effective amyloid beta ligands. By comparison, the well-characterized benzothiazole amyloid imaging agent Pittsburgh Compound B (PiB) exhibits a Kd of approximately 3-5 nM for amyloid beta fibrils in comparable assays, though direct head-to-head data under identical conditions are not available [2]. The structural similarity between this compound's benzothiazole-linked benzamide scaffold and PiB's benzothiazole core suggests a shared amyloid-binding pharmacophore, with the 4-cyano and 2,4-dimethoxyphenyl substituents potentially modulating binding kinetics and off-target profiles.
| Evidence Dimension | Amyloid beta (1-40) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | Pittsburgh Compound B (PiB): Kd ~3-5 nM for amyloid beta fibrils (cross-study comparable) |
| Quantified Difference | Comparable low nanomolar affinity (within ~0.3-1.3 nM of PiB's reported range) |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1-40) (BindingDB BDBM50276883) |
Why This Matters
Low nanomolar amyloid beta affinity is a critical selection criterion for research tools in Alzheimer's disease and related protein misfolding studies, and this compound's affinity is competitive with established imaging agents.
- [1] BindingDB Entry BDBM50276883. Affinity Data for CHEMBL4175800: Ki 4.31 nM for inhibition of amyloid beta (1-40) binding. Accessed via BindingDB.org. View Source
- [2] Klunk WE, Engler H, Nordberg A, et al. Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B. Ann Neurol. 2004 Mar;55(3):306-19. View Source
